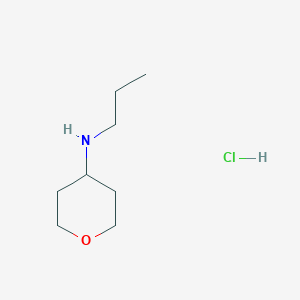

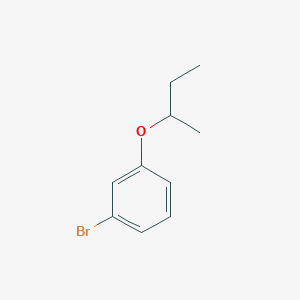

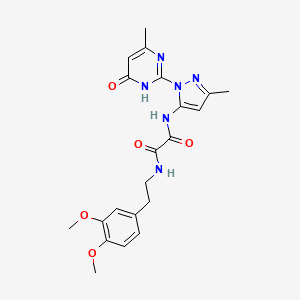

![molecular formula C19H18N4O3 B2490797 N1-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)-N2-(吡啶-3-基甲基)草酰胺 CAS No. 898411-27-3](/img/structure/B2490797.png)

N1-(2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)-N2-(吡啶-3-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds, including pyrroloquinoline derivatives, typically involves cyclization reactions, oxidative conditions, and the use of specific catalysts. For instance, the formation of pyrrolo[1,2-a]quinolines can be achieved through ligand-free Cu-catalyzed cycloaddition, utilizing ethyl 2-(quinolin-2-yl)acetates and (E)-chalcones under mild conditions with air as the sole oxidant, yielding moderate to good product yields (Yu et al., 2016). Such methodologies highlight the importance of catalysis and reaction conditions in synthesizing complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by NMR, MS, IR, UV-vis spectroscopy, and X-ray crystallography. These techniques provide detailed insights into the compound's structure, including its ionic nature, electronic properties, and conformational stability. The extensive computational and analytical characterizations ensure a comprehensive understanding of the molecule's structure and reactivity (Faizi et al., 2018).

Chemical Reactions and Properties

Pyrroloquinoline derivatives undergo various chemical reactions, including bromination, oxidation, and cycloadditions, leading to the formation of novel compounds with potential biological activities. These reactions are influenced by the substituents on the quinoline nucleus and the reaction conditions, demonstrating the compounds' versatility and reactivity (Medvedeva et al., 2022).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined through empirical studies and play a significant role in the compound's handling, storage, and application in synthesis and pharmacological research.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and potential biological interactions. The electronic and structural properties, as determined by DFT calculations, provide insights into the compound's reactivity and stability, guiding its use in further chemical transformations and potential applications (Faizi et al., 2018).

科学研究应用

合成和生物活性

合成方法和杀真菌活性:Kappe和Kappe(2009)合成的吡咯喹啉衍生物研究揭示了开发具有潜在杀真菌活性的化合物的重点。该研究概述了吡咯喹啉-4-酮的合成,突出了化学多样性以及为特定生物活性定制这些分子的可能性 (Kappe & Kappe, 2009)。

抗凝血性质:Novichikhina等人(2020)讨论了吡咯喹啉-2-酮新衍生物的抗凝血活性,强调了它们在预防血栓方面的潜在治疗应用。这项研究强调了吡咯喹啉衍生物的更广泛药理潜力 (Novichikhina et al., 2020)。

材料科学和配位化学

荧光传感器:Mac等人(2010)对基于吡唑喹啉骨架的新型荧光染料的合成进行了研究,展示了吡咯喹啉衍生物在开发用于检测无机阳离子的传感器方面的应用。这突显了它们在分析化学和材料科学中的实用性 (Mac et al., 2010)。

配位聚合物:Wu等人(2017)探讨了使用与喹啉和噁二唑相关的配体自组装配位聚合物,展示了喹啉衍生物在配位化学和材料科学领域中可实现的结构和功能多样性 (Wu et al., 2017)。

抗结核和抗真菌活性

抗结核活性:Ukrainets等人(2007)合成了吡咯喹啉衍生物并评估了它们的抗结核活性。这些研究表明吡咯喹啉化合物在为结核病新治疗方案的开发中的潜力 (Ukrainets et al., 2007)。

抗真菌和抗疟疾评估:Vandekerckhove等人(2015)制备了氨基喹啉衍生物并评估了它们的抗真菌和抗疟疾活性。这项研究突显了吡咯喹啉衍生物在开发针对真菌感染和疟疾的治疗药物方面的潜力 (Vandekerckhove et al., 2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-16-9-14-8-15(7-13-4-2-6-23(16)17(13)14)22-19(26)18(25)21-11-12-3-1-5-20-10-12/h1,3,5,7-8,10H,2,4,6,9,11H2,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFRCEBPIHLLBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CN=CC=C4)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

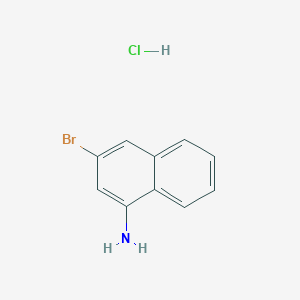

![[4-(benzylthio)-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2490715.png)

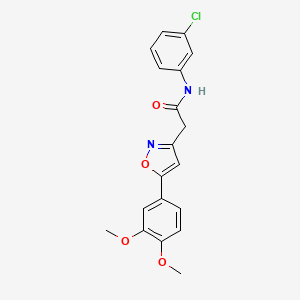

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)

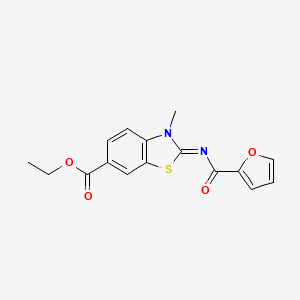

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)